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Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

Cat. No.: B112641 Get Quote

An In-depth Technical Guide to (2S,3R)-2-
aminobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of (2S,3R)-2-aminobutane-1,3-diol, also known as D-allo-Threoninol. Due to the

limited availability of experimental data for this specific stereoisomer, this document also

includes comparative data from its diastereomers and parent compounds to provide a broader

context for its characteristics. This guide is intended to be a valuable resource for professionals

in research and drug development.

Chemical Structure and Stereochemistry
(2S,3R)-2-aminobutane-1,3-diol is an amino alcohol with two chiral centers at positions 2 and

3. Its specific stereochemistry is crucial for its interaction with biological systems, as it shares

the same (2S,3R) configuration as the aminodiol backbone of the critical signaling lipid,

sphingosine.[1]

Molecular Formula: C₄H₁₁NO₂ Molecular Weight: 105.14 g/mol
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Quantitative data for (2S,3R)-2-aminobutane-1,3-diol is sparse in publicly available literature.

The tables below summarize the available experimental data for the target compound,

alongside data for its stereoisomers and related compounds for comparison.

Table 1: Physical Properties of (2S,3R)-2-aminobutane-
1,3-diol and Related Compounds

Property

(2S,3R)-2-
aminobutane-1,3-
diol (D-allo-
Threoninol)

(2S,3S)-2-
aminobutane-1,3-
diol (D-Threoninol)

Fmoc-(2S,3R)-2-
aminobutane-1,3-
diol

CAS Number 44520-54-9[2] 44520-55-0[3] 143143-54-8[4]

Appearance White powder[2] Not specified White product[4]

Melting Point Not available 49-54 °C[5] 140 - 144 °C[4]

Optical Rotation

[α]D²⁵ = -15 ± 2º (c=4

in H₂O); [α]D²⁵ = -16 ±

2º (c=1 in MeOH)[2]

Not available Not available

Solubility Not specified Water (Sparingly) Not specified

Table 2: Computed Physicochemical Properties of 2-
aminobutane-1,3-diol Isomers

Property Value

XLogP3-AA -1.6

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Exact Mass 105.078978594 Da

Topological Polar Surface Area 66.5 Å²
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Note: These computed properties are consistent across the different stereoisomers of 2-

aminobutane-1,3-diol.[3][6][7]

Spectroscopic Data
Experimental spectroscopic data for (2S,3R)-2-aminobutane-1,3-diol is not readily available.

However, the expected spectral characteristics can be inferred from the functional groups

present (amine, primary and secondary alcohols) and by comparison with related compounds.

¹H-NMR: The spectrum would be expected to show signals for the methyl group (doublet),

the two methine protons (multiplets), the methylene protons of the primary alcohol

(multiplets), and exchangeable protons from the amine and hydroxyl groups (broad singlets).

The coupling patterns would be complex due to the two chiral centers.

¹³C-NMR: Four distinct carbon signals would be expected, corresponding to the methyl, two

methine, and one methylene carbon atoms.

IR Spectroscopy: The spectrum would be characterized by broad O-H stretching bands from

the alcohol groups (typically in the 3200-3600 cm⁻¹ region), N-H stretching from the primary

amine (around 3300-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and C-O stretching

(1050-1150 cm⁻¹).[8]

Experimental Protocols
Synthesis of (2S,3R)-2-aminobutane-1,3-diol
A detailed experimental protocol for the synthesis of (2S,3R)-2-aminobutane-1,3-diol is not

explicitly described in the available literature. However, a plausible and commonly used method

would be the reduction of the corresponding amino acid, D-allothreonine.

Reaction Scheme:
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D-allothreonine

(2S,3R)-2-aminobutane-1,3-diol

Reduction

Lithium Aluminum Hydride (LiAlH4)
in dry THF
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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